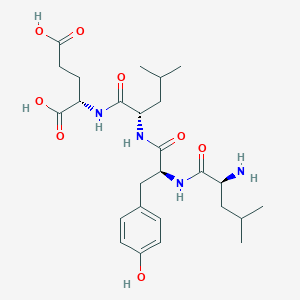![molecular formula C21H22N6O3 B14182019 N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxamide, N-[3-(acetylamino)phenyl]-5-[(2E)-2-[(4-methoxyphenyl)methylene]hydrazinyl]-3-methyl- is a complex organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, N-[3-(acetylamino)phenyl]-5-[(2E)-2-[(4-methoxyphenyl)methylene]hydrazinyl]-3-methyl- typically involves multiple steps. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1 and proceeds under mild conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-4-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxamide derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carboxamide derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as succinate dehydrogenase inhibitors, blocking the mitochondrial electron transfer chain and thereby inhibiting cellular respiration in pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrazole-4-carboxamide, 3-(4-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-
- N-(4-Bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
1H-Pyrazole-4-carboxamide, N-[3-(acetylamino)phenyl]-5-[(2E)-2-[(4-methoxyphenyl)methylene]hydrazinyl]-3-methyl- stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its ability to form stable complexes with target proteins through hydrogen bonding and π-π stacking interactions is a key factor in its efficacy .
Propriétés
Formule moléculaire |
C21H22N6O3 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
N-(3-acetamidophenyl)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H22N6O3/c1-13-19(21(29)24-17-6-4-5-16(11-17)23-14(2)28)20(27-25-13)26-22-12-15-7-9-18(30-3)10-8-15/h4-12H,1-3H3,(H,23,28)(H,24,29)(H2,25,26,27)/b22-12+ |
Clé InChI |
NIZPETVEBKMXKW-WSDLNYQXSA-N |
SMILES isomérique |
CC1=C(C(=NN1)N/N=C/C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)NC(=O)C |
SMILES canonique |
CC1=C(C(=NN1)NN=CC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


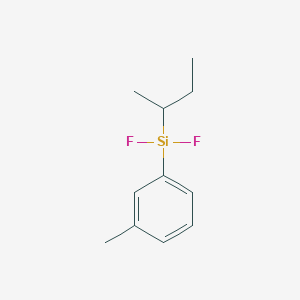
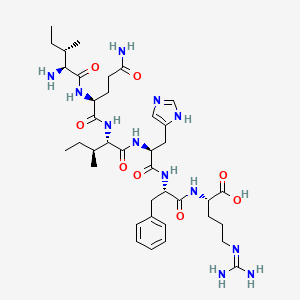
![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
![[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene](/img/structure/B14181966.png)
![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
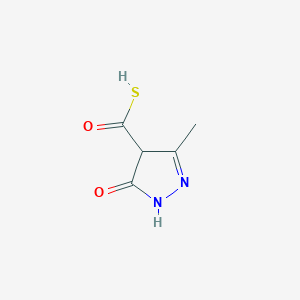
![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
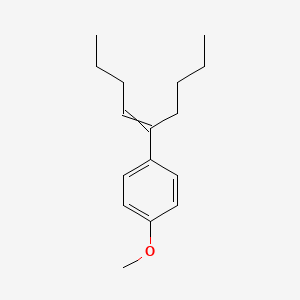
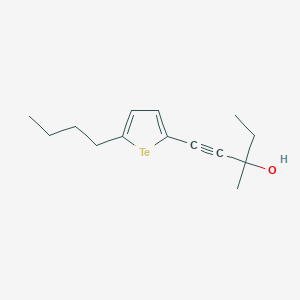
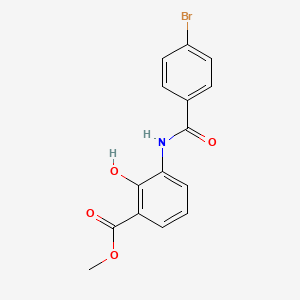
![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
